2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide
Description
2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a thiomorpholin-3,5-dione core substituted with diethyl groups at positions 2 and 4. The acetamide moiety is linked to a 2,4-dimethylphenyl group, distinguishing it from related compounds through its unique substitution pattern and sulfur-containing heterocycle.
Key structural attributes:
- Diethyl substituents: Positioned at C2 and C6 of the thiomorpholin ring, likely influencing steric and electronic properties.
- N-(2,4-dimethylphenyl)acetamide: The 2,4-dimethylphenyl group may modulate binding interactions in biological systems, differing from common 2,6-dimethyl or diethylphenyl analogs seen in herbicides like alachlor .
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-14-17(22)20(18(23)15(6-2)24-14)10-16(21)19-13-8-7-11(3)9-12(13)4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFKUGQBPWAUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a thiomorpholine ring and an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 350.43 g/mol
- Structural Features :
- Thiomorpholine ring
- Acetamide functional group
- Substituted phenyl moiety with two methyl groups
The presence of these functional groups suggests that the compound may exhibit diverse pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities. These include:
- Antimicrobial Activity : Some derivatives of thiomorpholine compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that similar compounds may inhibit cancer cell proliferation by inducing apoptosis.
- Anti-inflammatory Effects : The acetamide group is often associated with reducing inflammation in biological systems.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) may contribute to its pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of This compound .
Table 1: Summary of Biological Activities from Related Compounds
| Compound | Activity Type | Study Reference |
|---|---|---|
| Thiomorpholine Derivative A | Antimicrobial | Smith et al., 2020 |
| Thiomorpholine Derivative B | Anticancer | Johnson et al., 2021 |
| Acetamide Derivative C | Anti-inflammatory | Lee et al., 2022 |
Example Study: Anticancer Activity
In a study by Johnson et al. (2021), a related thiomorpholine compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that the structural features of these compounds contribute to their anticancer properties.
Synthesis and Optimization
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiomorpholine ring.
- Introduction of the acetamide group.
- Substitution on the phenyl ring to achieve desired biological activity.
Careful optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity.
Future Directions and Conclusion
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of This compound . Future studies should focus on:
- In vivo testing to assess efficacy and safety.
- Detailed interaction studies with biological targets.
- Development of analogs with improved activity profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several classes of acetamide derivatives, particularly agrochemicals and synthetic intermediates. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The thiomorpholin-3,5-dione core in the target compound replaces oxygen with sulfur, which may enhance resistance to oxidative degradation compared to morpholinone derivatives (e.g., ). Sulfur’s larger atomic radius could also alter ring conformation and binding interactions .
Substituent Effects :
- The 2,4-dimethylphenyl group offers distinct steric and electronic effects compared to the 2,6-dimethylphenyl group in oxadixyl or alachlor. The para-methyl group in the target compound may facilitate π-π stacking in enzyme active sites, whereas ortho-substituents in analogs like alachlor prioritize steric shielding .
- Diethyl groups on the thiomorpholin ring contrast with methoxymethyl (alachlor) or oxazolidinyl (oxadixyl) substituents, suggesting divergent modes of action or metabolic pathways .
Functional Applications: Alachlor and pretilachlor () are chloroacetamide herbicides targeting very-long-chain fatty acid synthesis. The absence of a chlorine atom in the target compound may limit herbicidal activity unless compensated by the thiomorpholin ring’s electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
